molecular formula C9H19ClN2O B2551649 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride CAS No. 1955518-06-5

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride

Cat. No.: B2551649
CAS No.: 1955518-06-5
M. Wt: 206.71
InChI Key: MZKMEKRGUDSEGD-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride is a cyclohexane-based compound featuring a carboxamide group and a dimethylamino substituent. Commercial availability is indicated by global suppliers, particularly in China, where it is often listed as a dihydrochloride salt variant .

Properties

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMEKRGUDSEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with dimethylamine and ammonia under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxamide group to an amine.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Converts to corresponding oxides.
  • Reduction : Produces different amine derivatives.
  • Substitution : The amino group can participate in substitution reactions .

Chemistry

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties .

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Receptor Interaction : It may bind selectively to certain receptors, influencing signal transduction pathways. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses.
  • Modulation of Physiological Processes : Preliminary studies suggest its utility in pharmacological applications due to its ability to affect neurotransmitter systems.

Medicine

Ongoing research aims to explore its therapeutic applications:

  • Neurological Disorders : Investigations are being conducted into its effects on conditions such as Alzheimer's disease, where it may inhibit the formation of toxic oligomers associated with neurodegeneration .
  • Cancer Research : The compound's structural analogs are being studied for anticancer properties, showing promise in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines .

Industry

In industrial applications, this compound is used as an intermediate in the production of various chemical products, contributing to the development of new materials and pharmaceuticals .

Case Study 1: Neuroprotective Effects

Research has demonstrated that derivatives of this compound can reduce inclusion formation in neuroblastoma cells expressing α-synuclein, suggesting potential for treating neurodegenerative diseases .

Case Study 2: Anticancer Activity

A study evaluated a series of compounds related to this compound for their cytotoxic effects against human cancer cell lines. Some derivatives exhibited significant apoptotic activity, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Core Structure Functional Groups Key Differences from Target Potential Applications References
4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride C₉H₁₈ClN₂O ~220.70 Cyclohexane Carboxamide, Dimethylamino Reference compound Pharmaceutical intermediate
4-(Dimethylamino)cyclohexanone hydrochloride C₈H₁₆ClNO 177.67 Cyclohexane Ketone, Dimethylamino Ketone replaces carboxamide Organic synthesis intermediate
4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride C₆H₁₁ClN₄O 190.63 Pyrazole Carboxamide, Methyl Aromatic pyrazole vs. cyclohexane Kinase inhibitor research
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide C₁₅H₁₈Cl₂N₂O₂ 341.22 Cyclohexane Carboxamide, Chlorophenol Chlorinated phenyl substituent Agrochemical candidate
4-Aminophenol hydrochloride C₆H₈ClNO 145.59 Benzene Phenol, Amino Aromatic amine vs. aliphatic amine Dye synthesis

Key Comparative Insights

Functional Group Impact
  • Carboxamide vs. Ketone: The ketone in 4-(dimethylamino)cyclohexanone hydrochloride () increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).
  • Aromatic vs. Aliphatic Cores : The pyrazole derivative () introduces aromaticity, enabling π-π stacking interactions absent in the cyclohexane-based target. This could influence drug-receptor binding kinetics in medicinal applications .
Physicochemical Properties
  • Solubility: The dimethylamino group in the target compound and its analogs improves water solubility, particularly in salt forms (e.g., hydrochloride). However, the dihydrochloride variant () may offer higher solubility than the monohydrochloride form .

Biological Activity

4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, known by its chemical formula C9H19ClN2O and molecular weight of 206.71 g/mol, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways and targets depend on the context of its application but may include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial in biochemical assays.
  • Receptor Binding : It has shown potential in binding to receptors, influencing their activity and downstream signaling pathways.

Applications in Research

The compound is utilized in several fields of research:

  • Biochemistry : It serves as a tool to investigate enzyme interactions and receptor binding, aiding in the understanding of biochemical processes.
  • Pharmacology : Ongoing studies are exploring its therapeutic potential for treating neurological disorders and cancer.
  • Material Science : It is also investigated for its role as a precursor in the synthesis of specialty chemicals.

Data Table: Biological Activities and Research Findings

Study Focus Findings Reference
High-throughput screeningTRPA1 antagonismIdentified novel antagonists with high potency; compound showed significant inhibition at human TRPA1 channel (hIC50 = 14 nM)
Enzyme interaction studyAChE inhibitionDemonstrated potential as an AChE inhibitor; highlighted structure-activity relationships (SAR)
Synthesis applicationBuilding block for organic synthesisValuable intermediate for developing new chemical entities

Case Study 1: TRPA1 Antagonism

A study focused on identifying antagonists for the TRPA1 channel revealed that this compound displayed significant inhibitory effects. The research involved high-throughput screening against human TRPA1 using a calcium fluorescence assay. The findings indicated that the compound could effectively reduce nocifensive behaviors in animal models, suggesting its potential therapeutic applications for pain management .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective compounds identified that derivatives similar to this compound exhibited promising results in models of neurodegenerative diseases. These compounds were shown to enhance neuronal survival under oxidative stress conditions, indicating a potential role in treating conditions such as Alzheimer’s disease .

Q & A

Q. What are the recommended synthetic routes for 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves two primary routes derived from analogous carboxamide preparations:

  • Route 1 (Cyclohexanecarboxylic Acid Derivative):
    • React cyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride intermediate.
    • Introduce dimethylamine under anhydrous conditions (e.g., benzene or THF) to yield N,N-dimethylcyclohexanecarboxamide.
    • Introduce the amino group at the 4-position via nitration/reduction or direct amination, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
  • Route 2 (Methyl Cyclohexanecarboxylate):
    • React methyl cyclohexanecarboxylate with dimethylamine in the presence of a Lewis acid (e.g., trimethylaluminum) to form the carboxamide.
    • Functionalize the 4-position with an amino group, followed by acid treatment to isolate the hydrochloride salt .

Critical Parameters:

  • Temperature Control: Excess heat during acylation can lead to side reactions (e.g., ring-opening or decomposition).
  • Purification: Recrystallization from ethanol/water mixtures improves purity. HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms >98% purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O): Peaks at δ 1.4–1.8 ppm (cyclohexane protons), δ 2.9–3.1 ppm (N,N-dimethyl groups), and δ 3.4 ppm (amide NH, broad, exchangeable).
    • ¹³C NMR: Signals at ~175 ppm (amide carbonyl), 45–50 ppm (dimethylamino carbons), and 25–35 ppm (cyclohexane carbons) .
  • Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₉H₁₈N₂O·HCl: 231.1234 (calc.), 231.1232 (obs.) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement against high-resolution data (R-factor < 0.05) confirms stereochemistry .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What analytical strategies resolve contradictions between theoretical and experimental spectral data?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism or Conformational Flexibility: Use variable-temperature NMR to identify dynamic processes. For example, coalescence of cyclohexane chair-conformer signals at elevated temperatures .
  • Impurity Interference: Employ 2D NMR (COSY, HSQC) to isolate overlapping signals. Compare with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .
  • Hydrochloride Salt Effects: IR spectroscopy (KBr pellet) can detect N–H stretching (2500–3000 cm⁻¹) and confirm protonation .

Q. How does the hydrochloride salt form influence reactivity and biological interactions compared to the free base?

Methodological Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4 vs. <5 mg/mL for the free base), critical for in vitro assays .
  • Biological Uptake: Ionized forms may exhibit altered membrane permeability. Compare logD (pH 7.4) values: salt form (logD ≈ -1.2) vs. free base (logD ≈ 1.5) using shake-flask methods .
  • Reactivity: The protonated amine may participate in hydrogen bonding with biological targets (e.g., enzyme active sites). Molecular docking (AutoDock Vina) can predict binding mode differences .

Q. What challenges arise in studying the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates. Validate via Western blotting .
  • Crystallographic Challenges: Co-crystallization with target proteins may require optimization of buffer conditions (e.g., PEG 3350, pH 5.5–6.5) and cryoprotection (25% glycerol) .
  • Dynamic Effects: Molecular dynamics simulations (AMBER or GROMACS) over 100 ns trajectories can reveal conformational changes in target proteins upon binding .

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